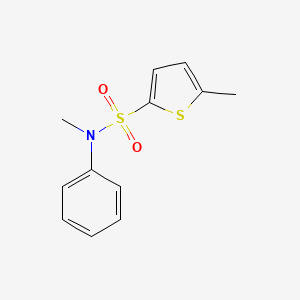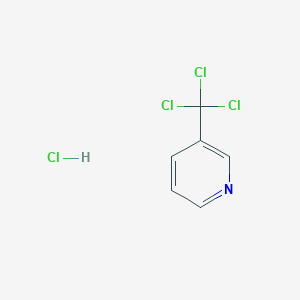
3-(Trichloromethyl)pyridine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Trichloromethyl)pyridine hydrochloride is a chemical compound that features a pyridine ring substituted with a trichloromethyl group at the third position and a hydrochloride group. This compound is of significant interest due to its applications in various fields, including agriculture, pharmaceuticals, and chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trichloromethyl)pyridine hydrochloride typically involves the chlorination of 3-methylpyridine. One common method includes reacting 3-methylpyridine hydrogen sulfate with elemental chlorine under visible or ultraviolet light at temperatures between 70°C and 150°C in the presence of an aromatic carboxamide catalyst . Another method involves the reaction of 2-picoline with sulfur oxychloride in a methanol solution, followed by thin-layer chromatography to monitor the conversion to 2-chloromethyl pyridine hydrochloride .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts such as benzamide can enhance the reaction efficiency and yield .
化学反应分析
Types of Reactions
3-(Trichloromethyl)pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: 3-methylpyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
3-(Trichloromethyl)pyridine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including herbicides and insecticides.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of crop-protection products and other agrochemicals.
作用机制
The mechanism of action of 3-(Trichloromethyl)pyridine hydrochloride involves its interaction with specific molecular targets. The trichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition and disruption of cellular processes.
相似化合物的比较
Similar Compounds
2,3-dichloro-5-(trifluoromethyl)pyridine: Used in crop protection and has similar chemical properties.
3-(Chloromethyl)pyridine: Shares structural similarities but differs in the number of chlorine atoms.
Uniqueness
3-(Trichloromethyl)pyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its trichloromethyl group provides a versatile site for further chemical modifications, making it valuable in synthetic chemistry and industrial applications.
属性
IUPAC Name |
3-(trichloromethyl)pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N.ClH/c7-6(8,9)5-2-1-3-10-4-5;/h1-4H;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTWRJZDKHCAKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(Cl)(Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
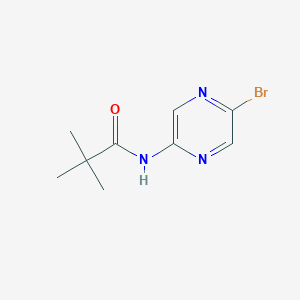
![(E)-2-amino-N-(sec-butyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2973180.png)
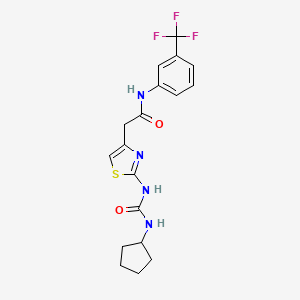
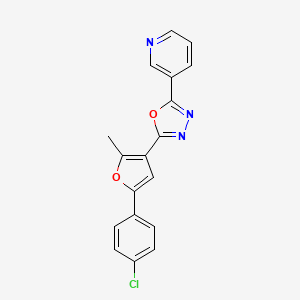
![5-Oxaspiro[3.4]octan-7-amine](/img/structure/B2973184.png)
![8-(thiophene-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2973190.png)
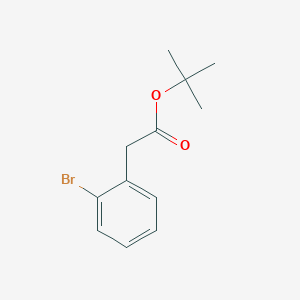
![5-Nitro-2-[(2-phenylethyl)amino]benzonitrile](/img/structure/B2973192.png)
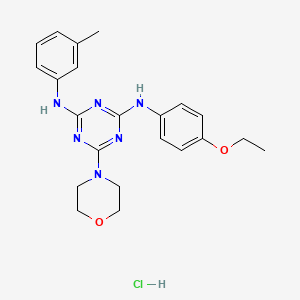
![(2R)-2-[4-(Difluoromethyl)phenyl]propan-1-ol](/img/structure/B2973195.png)
![Ethyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2973196.png)
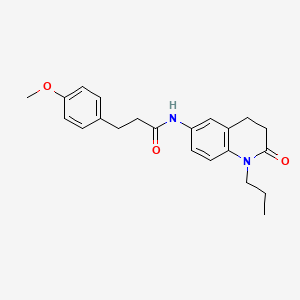
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2973198.png)
